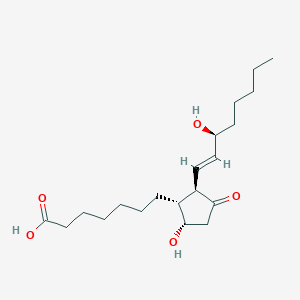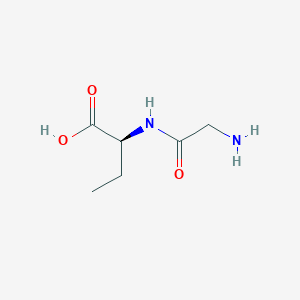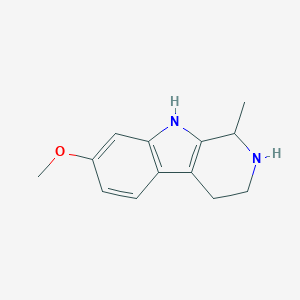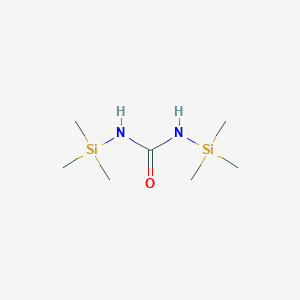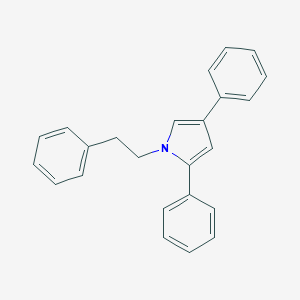
Pyrrole, 1-phenethyl-2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole, 1-phenethyl-2,4-diphenyl- (PEDP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. PEDP is a heterocyclic organic compound that consists of a pyrrole ring, a phenethyl group, and two phenyl groups. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Pyrrole, 1-phenethyl-2,4-diphenyl- is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in cell proliferation and survival. Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, Pyrrole, 1-phenethyl-2,4-diphenyl- may prevent the growth and survival of cancer cells and other abnormal cells.
Effets Biochimiques Et Physiologiques
Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. In vitro studies have shown that Pyrrole, 1-phenethyl-2,4-diphenyl- can induce apoptosis, or programmed cell death, in cancer cells and other abnormal cells. Pyrrole, 1-phenethyl-2,4-diphenyl- has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrole, 1-phenethyl-2,4-diphenyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Pyrrole, 1-phenethyl-2,4-diphenyl- also has some limitations, including its relatively high cost and limited availability. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- may have some toxicity and side effects, which should be carefully evaluated in lab experiments.
Orientations Futures
There are several future directions for the research on Pyrrole, 1-phenethyl-2,4-diphenyl-, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and analytical chemistry. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Pyrrole, 1-phenethyl-2,4-diphenyl-. Overall, Pyrrole, 1-phenethyl-2,4-diphenyl- is a promising compound for scientific research with potential applications in various fields.
Méthodes De Synthèse
Pyrrole, 1-phenethyl-2,4-diphenyl- can be synthesized using various methods, including the Hantzsch reaction and the Suzuki-Miyaura coupling reaction. The Hantzsch reaction involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been successfully used to synthesize Pyrrole, 1-phenethyl-2,4-diphenyl- with high yields and purity.
Applications De Recherche Scientifique
Pyrrole, 1-phenethyl-2,4-diphenyl- has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In analytical chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a fluorescent probe for the detection of metal ions and other analytes.
Propriétés
Numéro CAS |
15811-39-9 |
|---|---|
Nom du produit |
Pyrrole, 1-phenethyl-2,4-diphenyl- |
Formule moléculaire |
C24H21N |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2,4-diphenyl-1-(2-phenylethyl)pyrrole |
InChI |
InChI=1S/C24H21N/c1-4-10-20(11-5-1)16-17-25-19-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
Clé InChI |
HDYGQPXJGIVUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1-Phenethyl-2,4-diphenyl-1H-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



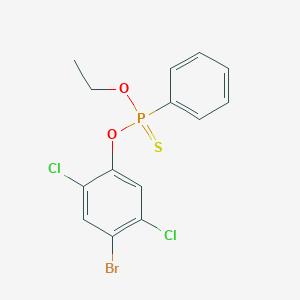
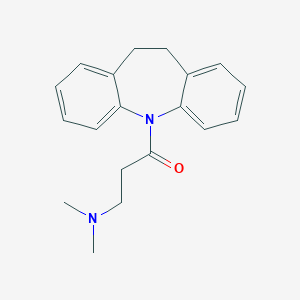
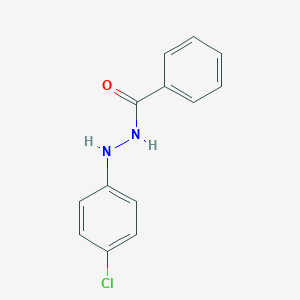
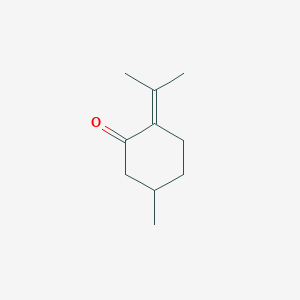
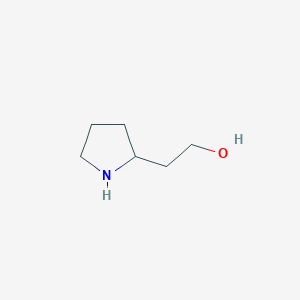
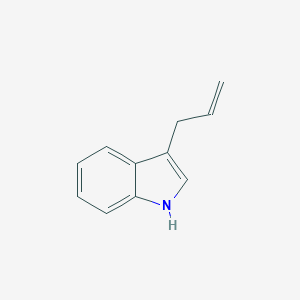
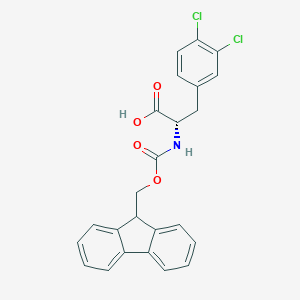
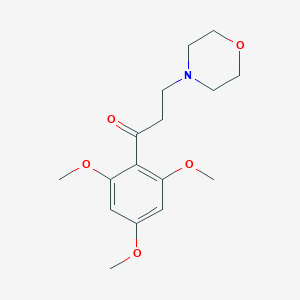
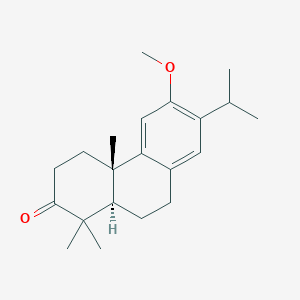
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
